molecular formula C19H19ClN2O4 B2958129 Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034500-89-3

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2958129
CAS No.: 2034500-89-3
M. Wt: 374.82
InChI Key: XWUVTGHDSNBURV-UHFFFAOYSA-N
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Description

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which combines a pyridine ring with a piperidine moiety and a benzoate group, provides it with a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic synthesis:

  • Formation of the chloropyridine intermediate: : The initial step is the chlorination of pyridine to obtain 3-chloropyridine.

  • Nucleophilic substitution: : The chloropyridine undergoes nucleophilic substitution with 3-hydroxy piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.

  • Amide bond formation: : The resulting compound is then reacted with 2-carbomethoxybenzoic acid chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

On an industrial scale, the synthesis involves optimized reaction conditions such as the use of specific solvents, temperatures, and catalysts to increase yield and purity. Continuous flow chemistry and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized to form corresponding oxidized derivatives.

  • Reduction: : It can be reduced to yield different reduced products.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzoate rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C).

  • Substitution reagents: : Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.

  • Ligand Design: : Acts as a ligand in coordination chemistry.

Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes.

  • Receptor Binding: : Binds to specific receptors, altering biological pathways.

Medicine

  • Drug Development: : A candidate in the development of pharmaceuticals due to its bioactivity.

  • Diagnostics: : Used in molecular imaging and diagnostics.

Industry

  • Material Science: : Used in the synthesis of advanced materials with specific properties.

  • Agricultural Chemicals: : Potential use in the development of pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through binding to molecular targets such as enzymes and receptors, modifying their activity. The specific interactions depend on the compound's structure and the nature of the target. It can inhibit enzymatic activity, alter signal transduction pathways, or modulate receptor activity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate vs. Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate: : The presence of the chloropyridine ring provides different chemical reactivity and biological activity compared to the phenoxy analogue.

  • This compound vs. Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate: : The methyl ester vs. ethyl ester affects the compound's solubility and interaction with biological targets.

List of Similar Compounds

  • Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate

  • Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate

  • Propyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate

This compound's unique combination of functional groups and its versatile reactivity make it a valuable molecule in various scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVTGHDSNBURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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